

The Pharmacology of AH 6809: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AH 6809, with the chemical name 6-isopropoxy-9-oxoxanthene-2-carboxylic acid, is a synthetic organic compound widely utilized in pharmacological research as an antagonist of prostanoid receptors.[1][2] This technical guide provides a comprehensive overview of the pharmacology of **AH 6809**, including its chemical properties, mechanism of action, receptor binding profile, and its effects on key signaling pathways. The information is presented to support researchers and professionals in drug development in understanding and utilizing this compound.

Chemical Properties



Property	Value	Reference	
Chemical Name	6-isopropoxy-9-oxoxanthene- 2-carboxylic acid	[2][3]	
Alternate Names	6-Isopropoxy-9-xanthone-2- carboxylic acid	[4]	
CAS Number	33458-93-4	[2][3][4]	
Molecular Formula	C17H14O5	[2][3]	
Molecular Weight	298.3 g/mol	[3][4]	
Purity	≥97%	[3]	
Appearance	A crystalline solid	[3]	

Mechanism of Action

AH 6809 functions as a competitive antagonist at several prostanoid receptors, primarily the prostaglandin E_2 (PGE₂) receptors EP_1 and EP_2 , and the prostaglandin D_2 (PGD₂) receptor $DP_1.[1][3]$ Its antagonistic action prevents the binding of endogenous prostaglandin ligands, thereby inhibiting the initiation of their downstream signaling cascades.

For instance, **AH 6809** has been shown to block the PGE₂-induced accumulation of cyclic AMP (cAMP) in COS cells transfected with the human EP₂ receptor.[3] This indicates its ability to interfere with Gs-coupled receptor signaling. Furthermore, it blocks the accumulation of intracellular calcium (Ca²⁺) in Xenopus oocytes expressing the human EP₁ receptor, demonstrating its activity against Gq-coupled receptors.[3]

Pharmacological Profile: Receptor Binding Affinities

The antagonistic potency and selectivity of **AH 6809** have been characterized across various receptor subtypes and species. The following tables summarize the key quantitative data.

Human Receptors



Receptor	Parameter	Value (nM)	Reference
EP ₁	Ki	1217	[5]
EP ₂	Ki	1150	[5]
EP3-III	Ki	1597	[5]
DP1	Ki	1415	[5]

Receptor	Parameter	Value	Reference
EP ₁	pA ₂	6.8	
DP (platelets)	pA ₂	5.35	[6]
TP (platelets)	pA ₂	4.45	[6][7]
DP ₂	pA ₂	4.45	

Assay	Parameter	Value (M)	Reference
Anti-aggregatory			
action of PGD₂ in	EC50	~5 x 10 ⁻⁵	[3]
human platelets			

Murine (Mouse) Receptors

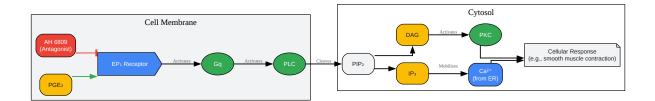
Receptor	Parameter	Value (nM)	Reference
EP ₂	Ki	350	[5]

In mice, **AH 6809** demonstrates the highest affinity for the EP₂ receptor, while also acting as a weaker ligand at the EP₁ and DP₁ receptors.[3]

Signaling Pathways

AH 6809 exerts its effects by blocking distinct signaling pathways initiated by EP and DP receptors.

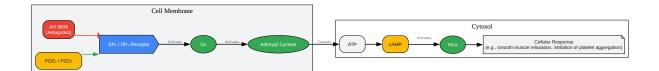


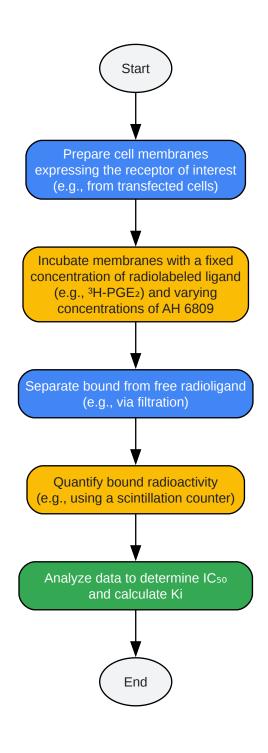


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Caption: Antagonism of the EP1 receptor signaling pathway by AH 6809.









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